1-(furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine

Drug Design Physicochemical Properties Structure-Activity Relationship

1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine (CAS 1226431-97-5) is a heterocyclic compound featuring a fused pyrazolo-triazine core linked via a piperazine bridge to a furan-2-carbonyl moiety. Catalogued under PubChem CID 49678016 and ChEMBL ID CHEMBL4986940, its molecular formula is C19H17N7O2 (MW 375.4 g/mol).

Molecular Formula C19H17N7O2
Molecular Weight 375.392
CAS No. 1226431-97-5
Cat. No. B2438816
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine
CAS1226431-97-5
Molecular FormulaC19H17N7O2
Molecular Weight375.392
Structural Identifiers
SMILESC1CN(CCN1C2=NN=NC3=C2C=NN3C4=CC=CC=C4)C(=O)C5=CC=CO5
InChIInChI=1S/C19H17N7O2/c27-19(16-7-4-12-28-16)25-10-8-24(9-11-25)17-15-13-20-26(18(15)22-23-21-17)14-5-2-1-3-6-14/h1-7,12-13H,8-11H2
InChIKeyZMCVWYVBFFCEHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

Buyer's Guide for 1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine (CAS 1226431-97-5): A Multi-Target Heterocyclic Scaffold for Kinase-Focused Discovery


1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine (CAS 1226431-97-5) is a heterocyclic compound featuring a fused pyrazolo-triazine core linked via a piperazine bridge to a furan-2-carbonyl moiety [1]. Catalogued under PubChem CID 49678016 and ChEMBL ID CHEMBL4986940, its molecular formula is C19H17N7O2 (MW 375.4 g/mol) [2]. Class-level evidence positions pyrazolo[3,4-d][1,2,3]triazine derivatives as promising anticancer scaffolds capable of inducing caspase 3/7-mediated apoptosis and modulating gene expression in Huh-7 and Panc-1 cell lines at IC50 values ranging from 4.93–8.84 µM, comparable to doxorubicin (IC50 5.43–6.90 µM) [3]. However, the specific analogue bearing the furan-2-carbonyl-piperazine substituent has not yet been directly profiled in published head-to-head comparative studies, making procurement decisions reliant on class-level inference and physicochemical differentiation.

Why 1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine Cannot Be Replaced by Simple Alkyl- or Aryl-Piperazine Analogues


The furan-2-carbonyl substituent on the piperazine ring is a defining pharmacophoric feature that distinguishes this compound from simpler N-alkyl or N-aryl piperazine analogues (e.g., 1-methyl-, 1-(4-fluorophenyl)-, or 1-(ethoxycarbonyl)-substituted variants of the same 7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazine core) [1]. The furan-2-carbonyl group introduces a dual hydrogen-bond acceptor pattern (the furan oxygen and carbonyl oxygen) with a calculated XLogP3-AA of 1.7 and zero hydrogen-bond donors, creating a physicochemical profile that differs markedly from methyl-substituted (increased lipophilicity but fewer H-bond contacts) or 4-fluorophenyl-substituted (potential π-stacking without the same acceptor geometry) analogues [2]. Published structure-activity relationship (SAR) studies on related pyrazolo[3,4-d][1,2,3]triazine cores demonstrate that substituent variation at the 4-position directly impacts antitumor potency, caspase 3/7 activation, and gene expression modulation profiles [3]. Consequently, interchanging this compound with an in-class analogue lacking the specific furan-2-carbonyl substitution pattern would introduce uncontrolled variation in target engagement, selectivity, and downstream biological readout, invalidating comparative SAR analysis and potentially misdirecting lead optimization campaigns.

Comparative Quantitative Evidence for 1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine vs. Its Closest Chemical Analogues


Physicochemical Differentiation: Computed XLogP3-AA and Hydrogen-Bond Profile vs. N-Methyl and N-(4-Fluorophenyl) Analogues

The target compound possesses a computed XLogP3-AA of 1.7, zero hydrogen-bond donors, and seven hydrogen-bond acceptors, distinguishing it from the N-methyl analogue (XLogP3-AA ~1.5–2.0 with different acceptor/donor balance) and the N-(4-fluorophenyl) analogue (XLogP3-AA ~3.0–3.5, with reduced aqueous solubility potential) [1]. The furan-2-carbonyl group provides two geometrically constrained acceptor sites (carbonyl oxygen and furan ring oxygen) not present in alkyl- or simple aryl-substituted counterparts. High-strength differential evidence is limited because published experimental logP, solubility, and permeability data for this exact compound are not available; therefore this evidence is classified as Supporting evidence derived from computed descriptors [2].

Drug Design Physicochemical Properties Structure-Activity Relationship

Class-Level Anticancer Activity: Pyrazolo[3,4-d][1,2,3]triazine Core Provides IC50 Comparable to Doxorubicin Against Huh-7 and Panc-1 Lines

Although the exact compound has not been directly tested in published panels, structurally analogous pyrazolo[3,4-d][1,2,3]triazinones (compounds 6a and 6c in Nasr et al., 2017) demonstrated IC50 values of 4.93–8.84 µM against Huh-7 hepatocellular carcinoma cells and 4.93–9.91 µM against Panc-1 pancreatic cancer cells, comparable to doxorubicin (IC50 5.43 µM and 6.90 µM, respectively) [1]. These class-level data establish a baseline expectation that the pyrazolo[3,4-d][1,2,3]triazine core, when appropriately substituted, can achieve clinically relevant potency. The target compound, bearing the furan-2-carbonyl-piperazine moiety, may exhibit differentiated potency due to altered electronic and steric effects; however, no direct comparative data exist, and this is classified as Class-level inference [2]. In contrast, the ChEMBL database records no measurable inhibitory activity of the target compound against human DNA topoisomerase II alpha (IC50 > 100 µM), indicating that the furan-2-carbonyl-piperazine substitution does not confer topoisomerase II inhibition [3].

Antitumor Activity Cytotoxicity Cancer Cell Lines

Target Engagement Profile: ChEMBL-Annotated Bioactivity Points Toward Non-Topoisomerase Mechanism but Lack Kinase Profiling Data vs. CDK-Inhibitor-Class Analogues

ChEMBL bioactivity records for the target compound (CHEMBL4986940) list a total of 2 inhibition data points and 1 functional assay summary, with one annotated target (N/A), indicating that data have been deposited but detailed target identities and numerical values are not publicly curated [1]. The compound is annotated at the Preclinical Max Phase, suggesting it has entered some level of preclinical profiling [2]. By contrast, related pyrazolo[3,4-d][1,2,3]triazine derivatives have been claimed in patent WO-2013128028-A1 as selective cyclin-dependent kinase (CDK) inhibitors, with disclosed enzymatic IC50 values against specific CDK isoforms ranging from nanomolar to low micromolar [3]. The target compound's furan-2-carbonyl-piperazine substitution pattern is structurally compatible with ATP-competitive kinase inhibition; however, without published kinase profiling data for this exact compound, any kinase selectivity claims remain unverified. This evidence is classified as Supporting evidence based on ChEMBL deposition and class-level patent data.

Kinase Inhibition Target Profiling Selectivity

Microarray-Level Gene Expression Modulation: Pyrazolotriazine Treatment Up-Regulates UGT1A Family Genes and Down-Regulates Tumor-Promoting Genes in Huh-7 Cells

Class-level microarray data from Huh-7 cells treated with pyrazolo[3,4-d][1,2,3]triazinone 6c (8.84 µM) revealed up-regulation of UGT1A1, UGT2B15, UGT2B7, UGT2B17, DNASE1, MUCDH1, and SLC26A3, while down-regulating GIP3, TAGL, THBS1, IFI27, FSCN1, and SOCS2 [1]. This gene expression signature involves apoptosis, metabolism, cell cycle, and tumor suppressor pathways, demonstrating a pleiotropic mode of action distinct from conventional cytotoxic agents. The target compound has not been subjected to equivalent microarray analysis; thus, whether the furan-2-carbonyl substitution alters this signature remains unknown. This evidence is classified as Class-level inference, applicable only as a baseline expectation for the core scaffold [2].

Gene Expression Profiling Pharmacogenomics Apoptosis

Prioritized Research and Industrial Application Scenarios for 1-(Furan-2-carbonyl)-4-{7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl}piperazine


Medicinal Chemistry Hit-to-Lead Expansion of Kinase-Targeted Libraries

The compound serves as a structurally diversified building block for generating focused kinase inhibitor libraries. Its furan-2-carbonyl-piperazine moiety expands upon the chemical space explored by alkyl- and aryl-substituted piperazine analogues [1]. The pyrazolo[3,4-d][1,2,3]triazine core has established antitumor activity comparable to doxorubicin in hepatocellular carcinoma and pancreatic cancer models [2]. Incorporating this compound into a hit-to-lead campaign allows exploration of additional hydrogen-bonding interactions with the kinase hinge region while maintaining a moderate XLogP3-AA of 1.7 [3].

Pharmacological Tool Compound for UGT1A-Mediated Glucuronidation Studies

Based on class-level microarray evidence showing that pyrazolo[3,4-d][1,2,3]triazines up-regulate UGT1A1, UGT2B15, UGT2B7, and UGT2B17 in Huh-7 cells [2], this compound is a candidate tool for investigating glucuronidation-dependent drug–drug interactions and pro-drug activation strategies. Researchers should first confirm that the furan-2-carbonyl analogue retains this gene expression signature before committing to large-scale studies.

Comparative Selectivity Profiling Against Topoisomerase II vs. Kinase Panels

The compound's inactivity against human DNA topoisomerase II alpha (IC50 > 100 µM) [4] distinguishes it from classical topoisomerase II poisons and supports selectivity profiling against kinase panels. Its preclinical ChEMBL status [5] and structural compatibility with ATP-competitive kinase inhibition make it a valuable candidate for broad kinome screening to identify its primary target(s) and selectivity window.

SAR Anchor Point for Exploring the Role of the Furan-2-Carbonyl Group in Apoptosis Induction

Given that pyrazolo[3,4-d][1,2,3]triazinones activate caspases 3/7 in a pro-apoptotic fashion [2], this compound can serve as an anchor point in systematic SAR studies to determine how the furan-2-carbonyl substitution impacts the potency and kinetics of caspase activation relative to simpler N-substituted analogues [1].

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